molecular formula C21H21N3O B11551820 2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

Cat. No.: B11551820
M. Wt: 331.4 g/mol
InChI Key: KANJFQPPYKJXGA-XQNSMLJCSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a methylphenyl group, and an acetohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide typically involves the condensation of 2-naphthaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to modulate biological processes. The compound’s structure allows it to form stable complexes with metal ions, which may play a role in its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene ring system and acetohydrazide moiety make it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C21H21N3O/c1-15-6-5-9-20(12-15)22-14-21(25)24-23-16(2)18-11-10-17-7-3-4-8-19(17)13-18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-16+

InChI Key

KANJFQPPYKJXGA-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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